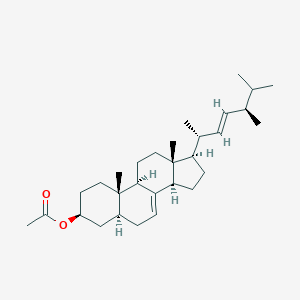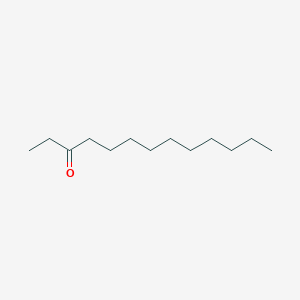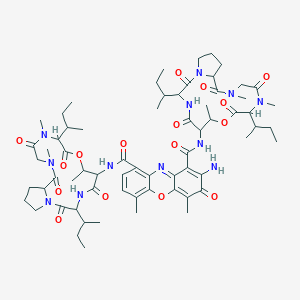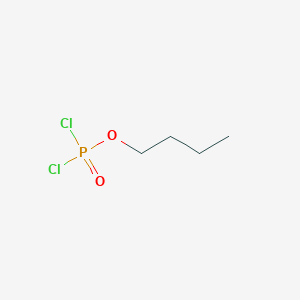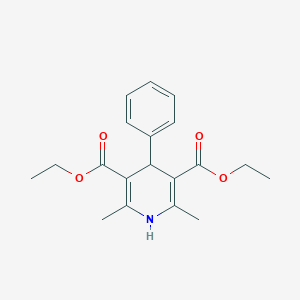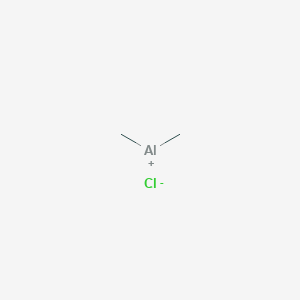
六苯基二硅烷
描述
Hexaphenyldisilane (HPD) is a highly reactive, organosilicon compound that has a wide range of applications in the scientific research field. It is a compound composed of six phenyl groups and two silicon atoms, and it is generally used in the form of a hexaphenyldisilane dimer (HPDD). HPD is a versatile material that has been used for a variety of purposes, such as in the synthesis of polymers and nanomaterials, as a catalyst for organic reactions, and as a precursor for thin films and nanostructures.
科学研究应用
晶体结构和热力学:Bernert等人(2014年)使用同步辐射粉末衍射数据确定了六苯基二硅烷的晶体结构。他们通过二次谐波产生测量和密度泛函理论计算确认了该结构。该研究还探讨了其热力学性质,如摩尔热容和熵,在2-400 K的温度范围内(Bernert et al., 2014)。
化学反应和催化:Kumada等人(1969年)报告称,六苯基二硅烷在三苯基硅基锂催化下发生不均化反应,导致产生了经过甲基化的环聚硅烷和六苯基二硅烷本身(Kumada et al., 1969)。
有机金属的氨解:Schmitz-Dumont和Jansen(1969年)探索了六苯基二硅烷的氨解反应,导致Si-Si键的断裂和苯基被NH2取代。产物是环三硅氮烷的衍生物(Schmitz-Dumont & Jansen,1969年)。
激光消蚀用于薄膜沉积:Zeng等人(1999年)研究了激光消蚀对六苯基二硅烷薄膜沉积速率的影响,揭示了激光加工参数对形成基于硅的有机材料的影响(Zeng et al., 1999)。
氢化和红外光谱:Kanazashi和Takakura(1962年)对六苯基二硅烷进行了氢化反应,并研究了产物和起始材料的红外光谱(Kanazashi & Takakura, 1962)。
用于锂离子电池的硅纳米颗粒:Ota等人(2020年)通过六苯基二硅烷的热分解制备了含硅碳微球,显示了增强锂离子电池电极容量的潜力(Ota et al., 2020)。
安全和危害
Hexaphenyldisilane is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
作用机制
Target of Action
Hexaphenyldisilane is primarily used as a silylating agent . It interacts with its targets to induce silylation, a process that involves the replacement of a hydrogen atom in a molecule with a silyl group .
Mode of Action
Hexaphenyldisilane’s mode of action involves its interaction with palladium (Pd) catalysts . It is used in conjunction with these catalysts for meta-selective C-H bond silylation . This process involves the replacement of a carbon-hydrogen bond in a molecule with a carbon-silicon bond .
Biochemical Pathways
The process of silylation, which hexaphenyldisilane facilitates, is crucial in various chemical reactions and syntheses .
Result of Action
The primary result of hexaphenyldisilane’s action is the silylation of target molecules . This can alter the properties of the target molecule, making it more reactive or altering its behavior in subsequent chemical reactions .
属性
IUPAC Name |
triphenyl(triphenylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHATUZXFSOVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061700 | |
| Record name | Hexaphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Hexaphenyldisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1450-23-3 | |
| Record name | 1,1,1,2,2,2-Hexaphenyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,1,1,2,2,2-hexaphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaphenyldisilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaphenyldisilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disilane, 1,1,1,2,2,2-hexaphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaphenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexaphenyldisilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A836PXA3G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Hexaphenyldisilane?
A1: Hexaphenyldisilane has the molecular formula Si2(C6H5)6 and a molecular weight of 538.86 g/mol.
Q2: What spectroscopic techniques are useful for characterizing Hexaphenyldisilane?
A2: Several spectroscopic methods can be employed to characterize Hexaphenyldisilane, including:* NMR Spectroscopy: 1H, 13C, and 29Si NMR provide information about the structure and bonding within the molecule. []* IR Spectroscopy: IR spectroscopy identifies characteristic vibrational frequencies of specific functional groups, such as Si-C and Si-Si bonds. []* UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule, providing insights into its electronic structure. [, ]
Q3: What happens when Hexaphenyldisilane is exposed to air and water?
A4: While solid Hexaphenyldisilane is relatively stable in air and water, solutions in inert solvents react rapidly. Exposure to air leads to the formation of Hexaphenyldisiloxane and mercury, while reaction with water produces mercury, Triphenylsilanol, and hydrogen gas. []
Q4: How does the Si-Si bond in Hexaphenyldisilane react with alkali metals?
A5: Alkali metals like sodium and lithium can cleave the Si-Si bond in Hexaphenyldisilane, leading to the formation of Triphenylsilyl alkali metal compounds. These compounds are valuable reagents in organic and organometallic synthesis. [, ]
Q5: Can Hexaphenyldisilane be used as a precursor for silicon-based materials?
A6: Yes, Hexaphenyldisilane serves as a precursor for synthesizing silicon-containing materials. For example, pyrolysis of Hexaphenyldisilane embedded in porous carbon produces silicon nanoparticles, which are potentially useful in lithium-ion battery anodes. [] Laser ablation of Hexaphenyldisilane also leads to the deposition of silicon-based polymer films with tunable properties. [, ]
Q6: How does Hexaphenyldisilane interact with carbon nanotubes?
A7: Hexaphenyldisilane can functionalize the surface of carbon nanotubes, primarily targeting smaller diameter semiconducting nanotubes. [] This functionalization, confirmed by techniques like Raman spectroscopy, HRTEM, and XPS, demonstrates potential for modifying carbon nanotube properties for various applications. []
Q7: Have computational methods been applied to study Hexaphenyldisilane?
A8: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate Hexaphenyldisilane. For instance, DFT calculations were used to confirm the crystal structure and determine the Si-Si bond length in Hexaphenyldisilane. []
Q8: How do structural modifications to Hexaphenyldisilane affect its reactivity?
A9: Replacing phenyl groups with methyl groups influences the electronic properties and reactivity of the disilane. Studies using core excitation spectroscopy reveal that phenyl-substituted silanes exhibit unique low-lying transitions attributed to electron delocalization across the Si-C(phenyl) bond, which are absent in methyl-substituted counterparts. []
Q9: Can Hexaphenyldisilane be used to generate silyl radicals?
A10: Yes, Hexaphenyldisilane serves as a precursor for generating Triphenylsilyl radicals. Studies have shown that reactions involving sodium naphthalenide and Hexaphenyldisilane proceed through a mechanism involving the formation of a Triphenylsilyl radical. [] These radicals can participate in various organic reactions, leading to the formation of silicon-containing organic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



